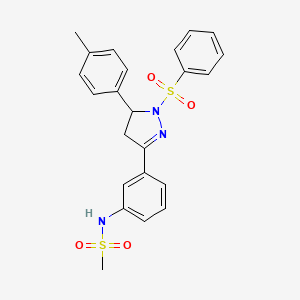

N-(3-(1-(Phenylsulfonyl)-5-(p-Tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methansulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.

BenchChem offers high-quality N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroprotektives Mittel

Diese Verbindung wurde auf ihre neurotrophen Aktivitäten untersucht, insbesondere im Hinblick auf den Schutz vor anoxischem Schaden an Ratten-Phäochromozytom (PC12)-Zellen . Die quantitative Struktur-Aktivitäts-Beziehung (QSAR)-Analyse deutet darauf hin, dass bestimmte molekulare Parameter, wie das Dipolmoment und die Energie des niedrigsten unbesetzten Molekülorbitals, für seine neuroprotektiven Wirkungen von Bedeutung sind.

Organische Festkörperlaser

Die Derivate der Verbindung haben potenzielle Anwendungen in organischen Festkörperlasern. Untersuchungen zeigen, dass diese Derivate in organischen lichtemittierenden Dioden (OLEDs) als Laserfarbstoffe mit niedrigem Schwellenwert verwendet werden können . Dies könnte zu Fortschritten bei diodengepumpten organischen Festkörperlasern führen, die vielversprechend für verschiedene technologische Anwendungen sind.

Wirkmechanismus

Target of Action

The compound belongs to the class of pyrazolines and sulfonamides. Pyrazolines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Sulfonamides are a group of compounds known to inhibit the growth of bacteria by preventing the synthesis of folic acid, a key component in bacterial DNA synthesis .

Mode of Action

For instance, some pyrazolines have been found to inhibit the enzyme acetylcholinesterase, which plays a crucial role in nerve impulse transmission . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria .

Biochemical Pathways

The compound, being a pyrazoline derivative, might affect various biochemical pathways. For instance, it might inhibit the production of reactive oxygen species (ROS), which are involved in various cellular processes and can cause oxidative stress when produced in excess .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For instance, if it inhibits acetylcholinesterase, it could affect nerve impulse transmission .

Biologische Aktivität

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for disease progression.

- Anti-inflammatory Activity : Compounds related to N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have demonstrated significant inhibition of inflammatory mediators. For instance, studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation .

- Anticancer Properties : Similar pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with key signaling pathways such as the AKT/mTOR pathway .

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic processes. For example, some derivatives have shown potent inhibition of tyrosinase, an enzyme crucial in melanin synthesis, which could be relevant in treating hyperpigmentation disorders .

Biological Activity Data

The following table summarizes key findings from studies on biological activities related to the compound:

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of similar sulfonamide compounds in a rat model of adjuvant arthritis, the compounds exhibited significant reductions in paw edema and inflammatory cytokine levels. This suggests that N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be beneficial in treating inflammatory conditions .

Case Study 2: Anticancer Activity

A series of experiments conducted on human glioma cell lines revealed that compounds structurally similar to N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide significantly inhibited cell viability through mechanisms involving necroptosis and autophagy induction. These findings highlight the compound's potential as an anticancer agent .

Eigenschaften

IUPAC Name |

N-[3-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-17-11-13-18(14-12-17)23-16-22(19-7-6-8-20(15-19)25-31(2,27)28)24-26(23)32(29,30)21-9-4-3-5-10-21/h3-15,23,25H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWARQBQHDWTPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.